3,5-Dibromo-4-hydroxybenzoic acid

Description

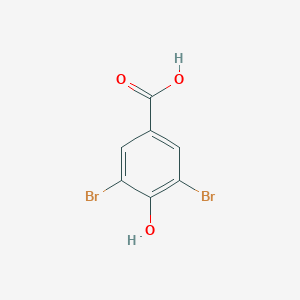

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWAJJWKNLWZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041656 | |

| Record name | 3,5-Dibromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3337-62-0 | |

| Record name | 3,5-Dibromo-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-4-hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dibromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIBROMO-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Z5A9EPEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the History and Synthesis of 3,5-Dibromo-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,5-Dibromo-4-hydroxybenzoic acid. While the precise moment of its first synthesis is not prominently documented, historical chemical literature from the late 19th and early 20th centuries on the halogenation of phenolic compounds suggests its preparation was a logical extension of the vigorous research into aromatic chemistry of that era. This document delves into the plausible historical context of its discovery, details both historical and modern synthetic protocols, presents its physicochemical and spectroscopic data in a structured format, and explores its relevance in contemporary research, including its role as a metabolite and its potential biological activities.

Introduction

This compound, a halogenated derivative of p-hydroxybenzoic acid, is a compound with applications ranging from being an intermediate in the synthesis of pharmaceuticals to its role as a metabolite of the widely used herbicide Bromoxynil.[1] Its structure, featuring a benzene (B151609) ring substituted with a carboxyl group, a hydroxyl group, and two bromine atoms, imparts specific chemical properties that have been exploited in various scientific domains. This guide aims to provide an in-depth technical resource for researchers, covering the historical background, synthesis, and key data of this compound.

Historical Context and Discovery

The definitive first synthesis of this compound is not clearly attributed to a single researcher or a specific date in the readily available chemical literature of the 19th and early 20th centuries. However, the period was characterized by extensive investigations into the substitution reactions of aromatic compounds, particularly the halogenation of phenols and benzoic acids. The work of chemists in journals such as Annalen der Chemie und Pharmacie and Berichte der deutschen chemischen Gesellschaft laid the foundational knowledge for such syntheses.

The bromination of p-hydroxybenzoic acid would have been a logical step for chemists studying the directing effects of hydroxyl and carboxyl groups on the benzene ring. It is highly probable that this compound was first prepared and characterized in a German laboratory in the late 19th or early 20th century, with its synthesis being a straightforward application of the then-current knowledge of electrophilic aromatic substitution. While a dedicated publication announcing its "discovery" is not apparent, its existence would have been noted in comprehensive chemical lexicons of the time, such as Beilstein's Handbuch der Organischen Chemie.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄Br₂O₃ | [1][2][3][4] |

| Molecular Weight | 295.91 g/mol | [1][2][4] |

| Melting Point | 268-274 °C | [2][5] |

| Boiling Point | 342.0 °C (Predicted) | [2][5] |

| pKa | 3.79 (Predicted) | [5] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol | [5] |

Table 2: Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Due to the symmetrical nature of the molecule, a single peak for the two aromatic protons is expected. The chemical shift would be influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl group. |

| ¹³C NMR | Signals for the carboxyl carbon, the carbon bearing the hydroxyl group, the two carbons bearing the bromine atoms, and the two aromatic carbons are expected. |

| Infrared (IR) | Characteristic peaks for O-H stretching (of the carboxylic acid and phenol), C=O stretching (of the carboxylic acid), C-O stretching, and C-Br stretching would be observed. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). |

| UV-Visible | The NIST WebBook provides a UV/Visible spectrum for this compound. |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the direct bromination of p-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group directs the bromine atoms to the positions ortho to it.

Plausible Historical Experimental Protocol (Late 19th / Early 20th Century)

This protocol is a hypothetical reconstruction based on the common laboratory practices of the era.

Objective: To synthesize this compound by the direct bromination of p-hydroxybenzoic acid.

Materials:

-

p-Hydroxybenzoic acid

-

Bromine

-

Glacial acetic acid

-

Water

-

Filter paper

-

Glassware (beaker, flask, funnel)

Procedure:

-

A solution of p-hydroxybenzoic acid would be prepared by dissolving it in glacial acetic acid.

-

To this solution, a stoichiometric amount of bromine, also dissolved in glacial acetic acid, would be added dropwise with constant stirring.

-

The reaction mixture would likely be stirred for several hours at room temperature or gently warmed to ensure the completion of the reaction.

-

Upon completion, the reaction mixture would be poured into a larger volume of cold water to precipitate the crude product.

-

The solid product would be collected by filtration through filter paper.

-

The crude product would be purified by recrystallization from a suitable solvent, likely aqueous ethanol (B145695) or acetic acid, to yield the final product.

Modern Experimental Protocol

This protocol is based on contemporary laboratory procedures.

Objective: To synthesize this compound by the direct bromination of p-hydroxybenzoic acid.

Materials:

-

p-Hydroxybenzoic acid

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite (for quenching excess bromine)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve p-hydroxybenzoic acid in glacial acetic acid.

-

Cool the flask in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified period to ensure complete dibromination.

-

Cool the reaction mixture and quench any unreacted bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Pour the reaction mixture into a beaker of ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold deionized water.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Logical Relationships and Workflows

The synthesis of this compound and its subsequent use as an intermediate can be represented by the following logical workflow.

Caption: Synthetic pathway and key applications of this compound.

Potential Signaling Pathway Involvement

While this compound itself is not extensively studied for its direct interaction with specific signaling pathways, its role as a metabolite of the herbicide Bromoxynil and the biological activities of related brominated phenols provide insights into potential areas of interest for researchers. Bromoxynil is known to be a decoupler of oxidative phosphorylation.

The following diagram illustrates a hypothetical workflow for investigating the biological effects of this compound, potentially stemming from its structural similarity to other biologically active phenolic compounds.

Caption: A workflow for investigating the biological activity of the compound.

Conclusion

This compound is a compound with a history intertwined with the development of modern organic chemistry. While its initial discovery is not marked by a singular event, its synthesis represents a classic example of electrophilic aromatic substitution. This guide has provided a comprehensive technical overview of its history, synthesis, and physicochemical properties. For researchers in drug development and related fields, this compound and its derivatives may present opportunities for further investigation into their biological activities and potential therapeutic applications, building upon the knowledge of related halogenated phenols. The provided data and protocols serve as a valuable resource for such future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]

- 3. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation of phenolic compounds in commercial fruit juices and fruit drinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of the aqueous bromination of p-hydroxybenzoic acid, salicylic acid and phenol - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

- 6. catalog.hathitrust.org [catalog.hathitrust.org]

In-Depth Technical Guide: Physicochemical Properties of 3,5-Dibromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxybenzoic acid is a halogenated aromatic compound with significant applications in synthetic chemistry and potential implications in environmental science and pharmacology. It is recognized as a key intermediate in the synthesis of the uricosuric agent benzbromarone (B1666195), which is used in the treatment of gout and hyperuricemia[1][2]. Additionally, it is an environmental transformation product of the widely used herbicide, Bromoxynil[3]. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and an exploration of its known and potential biological activities and associated signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various scientific contexts. A summary of these properties is presented below.

Data Summary

A compilation of the key quantitative data for this compound is provided in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Br₂O₃ | [1] |

| Molecular Weight | 295.91 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 271-274 °C | [1] |

| Boiling Point (Predicted) | 342.0 ± 42.0 °C | [1] |

| Density (Rough Estimate) | 2.0591 g/cm³ | [1] |

| pKa (Predicted) | 3.79 ± 0.10 | [1] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol (B129727) | [1] |

| LogP (Predicted) | 3.3 | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are generalized for organic compounds and are directly applicable.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm[4][5].

-

Place the capillary tube into the heating block of the melting point apparatus[6][7].

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (271-274°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation[5].

-

Record the temperature at which the first signs of melting are observed (T1).

-

Record the temperature at which the entire sample has completely liquefied (T2)[7].

-

The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-1.0°C)[6].

Solubility Determination (Qualitative)

This protocol provides a method to assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Vortex mixer

-

A range of solvents (e.g., water, methanol, DMSO, 5% NaOH, 5% NaHCO₃)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the desired solvent to the test tube in small portions[8][9].

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds[8][9].

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility based on the following criteria:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A small amount of solid remains.

-

Sparingly Soluble: A significant portion of the solid remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat the procedure for each solvent to build a solubility profile. The solubility in aqueous bases like NaOH and NaHCO₃ indicates acidic character[9].

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Materials:

-

This compound sample

-

Calibrated pH meter with a glass electrode

-

Burette

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Beaker

-

Magnetic stirrer and stir bar

-

Co-solvent (e.g., methanol or acetonitrile) if the compound is not sufficiently water-soluble.

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of water or a suitable aqueous-organic solvent mixture[10].

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

-

Allow the solution to equilibrate while stirring gently.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph.

-

For more accurate results, the data can be processed using methods like the Gran plot or specialized software that performs a multi-linear regression analysis[10].

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, its roles as a synthetic precursor and a metabolite provide context for its potential biological interactions.

Role in Benzbromarone Synthesis

This compound is a crucial starting material for the synthesis of benzbromarone, a potent uricosuric agent. The synthesis typically involves an acetylation of the hydroxyl group, followed by a Friedel-Crafts reaction with 2-ethylbenzofuran, and subsequent hydrolysis to yield the final product[11]. Benzbromarone exerts its therapeutic effect by inhibiting the URAT1 transporter in the kidneys, which is responsible for uric acid reabsorption[12].

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 3337-62-0 [chemicalbook.com]

- 3. This compound | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. asianpubs.org [asianpubs.org]

- 11. CN103242272A - Method for preparing benzbromarone - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,5-Dibromo-4-hydroxybenzoic Acid (CAS: 3337-62-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxybenzoic acid, with the CAS number 3337-62-0, is a halogenated aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a benzoic acid core with two bromine atoms and a hydroxyl group, provides a unique scaffold for the development of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols. While direct biological data on this compound is limited in publicly available literature, this document aims to provide a valuable comparison by examining the well-documented activities of structurally related benzoic acids.[3]

Chemical and Physical Properties

This compound is a white, fluffy, fine crystalline powder.[4] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 3337-62-0 | [2][5][6] |

| Molecular Formula | C₇H₄Br₂O₃ | [5][6] |

| Molecular Weight | 295.91 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | Bromoxynylbenzoic acid, Benzoic acid, 3,5-dibromo-4-hydroxy- | [6] |

| Melting Point | 268-274 °C | [5] |

| Boiling Point | 342.0 °C (Predicted) | [5] |

| Appearance | White fluffy fine crystalline powder | [4] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol |

Synthesis

The synthesis of this compound typically involves the bromination of p-hydroxybenzoic acid. The presence of the hydroxyl group activates the aromatic ring, directing the bromine atoms to the ortho positions.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from p-hydroxybenzoic acid.

Detailed Experimental Protocol: Bromination of p-Hydroxybenzoic Acid

This protocol describes a general method for the bromination of p-hydroxybenzoic acid.

Materials:

-

p-Hydroxybenzoic acid

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution

-

Ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve p-hydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled and stirred solution. The addition rate should be controlled to maintain the reaction temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Decolorize the mixture by adding a small amount of sodium bisulfite solution.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of several biologically active compounds.

-

Intermediate for Benzbromarone: It is a key precursor in the synthesis of benzbromarone, a uricosuric agent used in the treatment of gout and hyperuricemia.[2][4]

-

Scaffold for Thyroid Hormone Receptor Antagonists: Derivatives of this compound have been investigated as potential thyroid hormone receptor (TR) antagonists, which could have therapeutic applications in conditions like hyperthyroidism.[1] The dibromo-hydroxyphenyl motif is a key structural feature for binding to the TR.[7]

-

Building Block for Anticancer Agents: The benzoic acid scaffold is present in numerous anticancer drugs.[8] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel anticancer agents.[8]

-

Potential Antimicrobial and Antioxidant Agent: Halogenated phenols and benzoic acid derivatives are known to exhibit antimicrobial and antioxidant properties.[3] While specific data for this compound is limited, its structural features suggest potential in these areas.

Biological Activity and Mechanism of Action (Inferred)

Direct experimental data on the biological activity of this compound is not extensively available. However, based on the activities of structurally related compounds, we can infer potential mechanisms of action.

Comparative Biological Activity of Related Hydroxybenzoic Acids

The following table summarizes the antimicrobial and antioxidant activities of various hydroxybenzoic acid derivatives, providing a basis for predicting the potential bioactivity of this compound.

| Compound | Biological Activity | Target Organism/Enzyme | Key Performance Metric | Reference(s) |

| 4-Hydroxybenzoic acid | Antibacterial | Escherichia coli, Gram-positive and Gram-negative bacteria | MIC = 160 µg/mL | [9] |

| 2,4-Dihydroxybenzoic acid | Antimicrobial | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | MIC = 2 mg/mL | [10] |

| 3,4-Dihydroxybenzoic acid | Antimicrobial | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | MIC = 2 mg/mL | [10] |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | Antioxidant | DPPH radical | IC₅₀ = 4.2 µM | [11] |

| 2,3-Dihydroxybenzoic acid | Antioxidant | ABTS radical | % Inhibition = 86.40% (at 50 µM) | [11] |

Potential Signaling Pathway: Nrf2/HO-1 Activation

A structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway.[12][13] It is plausible that this compound could exert antioxidant effects through a similar mechanism.

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 3337-62-0 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. This compound | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of diverse thyroid hormone receptor antagonists by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

spectroscopic data of 3,5-Dibromo-4-hydroxybenzoic acid (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of 3,5-Dibromo-4-hydroxybenzoic acid

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Frequency |

| ~8.0 | s | DMSO-d₆ | 400 MHz |

| Chemical Shift (δ) ppm | Solvent |

| Data not explicitly available in search results | DMSO-d₆ |

Note: While the search results confirm the existence of ¹³C NMR data for this compound in DMSO-d₆, the specific chemical shifts were not detailed in the provided snippets.

Infrared (IR) Spectroscopy[2][4][5]

| Technique | Key Absorptions (cm⁻¹) |

| KBr Disc / Nujol Mull | Specific peak values not detailed in search results |

| Gas Phase | Graphical data available, specific peak values not listed |

Mass Spectrometry (MS)[6][7]

| Technique | Key m/z Values |

| Electron Ionization (EI) | 296, 279, 294 |

| LC-ESI-ITFT (Negative Mode) | [M-H]⁻ at 292.8454 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

-

The tube is capped and carefully inverted several times to ensure a homogenous solution.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz NMR spectrometer.

-

¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired using a standard pulse sequence with proton decoupling. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Potassium Bromide (KBr) Disc Method: [4]

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.

Nujol Mull Method: [4]

-

A small amount of the solid sample is ground to a fine powder in an agate mortar.

-

A few drops of Nujol (mineral oil) are added, and the mixture is triturated to form a smooth paste (mull).

-

The mull is then spread between two salt plates (e.g., NaCl or KBr) for spectral acquisition.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated to induce vaporization into the ion source.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Liquid Chromatography-Electrospray Ionization (LC-ESI) Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water).

-

The solution is injected into a liquid chromatograph for separation.[5]

-

The eluent from the LC column is introduced into the ESI source of the mass spectrometer, where the analyte is ionized.

-

The ions are then analyzed by the mass spectrometer.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide on 3,5-Dibromo-4-hydroxybenzoic Acid: Current Knowledge and Research Gaps

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of the current publicly available data on 3,5-Dibromo-4-hydroxybenzoic acid, it is crucial to note that as of December 2025, a definitive, experimentally determined crystal structure for this compound has not been reported in open-access crystallographic databases. This document summarizes existing physicochemical data, outlines synthetic approaches based on related compounds, and explores potential biological activities, highlighting areas requiring further experimental investigation.

Introduction

This compound is a halogenated aromatic organic compound with potential applications in medicinal chemistry and drug development.[1] Its structure, featuring a benzoic acid core with two bromine substituents ortho to a hydroxyl group, suggests the potential for diverse biological activities.[2] Halogenation is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[2] This guide synthesizes the current understanding of this compound, focusing on its chemical properties, synthesis, and putative biological relevance.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and literature sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Br₂O₃ | [3] |

| Molecular Weight | 295.91 g/mol | [3] |

| CAS Number | 3337-62-0 | [4][5] |

| Appearance | White fluffy fine crystalline powder | [5] |

| Melting Point | 268-274 °C | [5] |

| Boiling Point (Predicted) | 342.0 ± 42.0 °C | [6] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [6] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound

Conceptual Experimental Protocol: Direct Bromination of 4-Hydroxybenzoic Acid

This conceptual protocol is based on established principles of electrophilic aromatic substitution on activated phenolic systems.[7]

Materials:

-

4-hydroxybenzoic acid

-

Bromine (Br₂)

-

A suitable solvent (e.g., water, acetic acid)

-

Sodium thiosulfate (B1220275) (for quenching)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Standard laboratory glassware and safety equipment

Methodology:

-

Dissolution: Dissolve 4-hydroxybenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The hydroxyl group is a strongly activating ortho-, para-director, and since the para position is blocked by the carboxylic acid group, substitution is expected at the ortho positions.[7]

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent to the reaction mixture via the dropping funnel with continuous stirring. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

-

Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid to precipitate the product. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Crystal Structure: A Critical Knowledge Gap

A thorough search of the Cambridge Structural Database (CSD) and other crystallographic open databases did not yield an experimentally determined crystal structure for this compound. This represents a significant gap in the understanding of this compound's solid-state properties.

For comparison , the crystal structure of the isomer 3,5-Dibromo-2-hydroxybenzoic acid has been determined. While not directly applicable, it provides an example of the type of data that is needed.

Without experimental crystallographic data, a detailed analysis of the molecular geometry, intermolecular interactions, and packing arrangement of this compound in the solid state is not possible.

Experimental Protocol for Single-Crystal X-ray Diffraction (General):

-

Crystal Growth: Single crystals of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality would be selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. X-ray diffraction data would be collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and specific signaling pathways modulated by this compound is limited in the public literature. However, based on the activities of structurally related compounds, some potential areas of interest can be inferred.

Derivatives of the related compound, 3,5-Dibromo-4-methoxybenzoic acid, have been investigated for their potential as thyroid hormone receptor antagonists and for their antioxidant properties.[1] It is plausible that this compound may exhibit similar activities.

A study on 3-Bromo-4,5-dihydroxybenzaldehyde , a structurally related compound, has shown that it can protect skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway.[8] This pathway is a key regulator of the cellular antioxidant response.

Hypothesized Signaling Pathway based on Related Compounds:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 3337-62-0 [chemicalbook.com]

- 6. This compound [chembk.com]

- 7. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]

- 8. mdpi.com [mdpi.com]

Environmental Degradation of 3,5-Dibromo-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxybenzoic acid (3,5-DBHBA) is a halogenated aromatic compound that has been identified as a significant environmental transformation product of the widely used herbicide bromoxynil.[1] Its presence in soil and water ecosystems necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biotic and abiotic degradation of 3,5-DBHBA, with a focus on its degradation products, the underlying mechanisms, and the experimental methodologies used for their investigation.

Biodegradation of this compound

The microbial breakdown of 3,5-DBHBA is a critical process in its environmental detoxification. Both anaerobic and aerobic microorganisms have been shown to metabolize this compound, primarily through reductive dehalogenation.

Anaerobic Biodegradation

Under anoxic conditions, such as those found in sediments and certain subsurface environments, 3,5-DBHBA can be utilized by specific anaerobic bacteria as an electron acceptor. The primary degradation pathway involves the sequential removal of bromine atoms, a process known as reductive debromination.

A key microorganism implicated in this process is Desulfitobacterium chlororespirans.[2][3][4] This species is capable of coupling the oxidation of electron donors, such as lactate, to the reductive dechlorination of halogenated aromatic compounds. While the initial characterization was with a chlorinated analog, the ability to dehalogenate a variety of halogenated phenols suggests a similar mechanism for 3,5-DBHBA. The proposed anaerobic degradation pathway is as follows:

-

First Reductive Debromination: 3,5-Dibromo-4-hydroxybenzoate (B1263476) is reduced to 3-Bromo-4-hydroxybenzoate.

-

Second Reductive Debromination: 3-Bromo-4-hydroxybenzoate is further reduced to 4-hydroxybenzoate (B8730719).

-

Further Degradation of 4-Hydroxybenzoate: 4-hydroxybenzoate is a common intermediate in the anaerobic metabolism of various aromatic compounds. It is typically activated to 4-hydroxybenzoyl-CoA, which is then dehydroxylated to benzoyl-CoA. Benzoyl-CoA is a central intermediate in the anaerobic degradation of aromatic compounds and is further metabolized through ring reduction and cleavage to yield simpler organic acids that can enter central metabolic pathways.[5][6]

dot

Aerobic Biodegradation

Aerobic degradation of 3,5-DBHBA has also been observed, and surprisingly, it can also proceed via reductive dehalogenation. The bacterium Delftia sp. EOB-17, isolated from soil contaminated with halogenated aromatic compounds, has been shown to completely degrade 3,5-DBHBA under aerobic conditions.[7] The degradation pathway mirrors the initial steps of the anaerobic pathway:

-

Sequential Reductive Dehalogenation: Delftia sp. EOB-17 transforms 3,5-DBHBA to 4-hydroxybenzoate via the intermediate 3-bromo-4-hydroxybenzoate. This process involves the release of two bromide ions.[7]

-

Aerobic Degradation of 4-Hydroxybenzoate: 4-hydroxybenzoate is a well-studied intermediate in aerobic degradation pathways. It is typically hydroxylated to form protocatechuate. Protocatechuate then undergoes ring cleavage, either through the ortho or meta pathway, leading to intermediates that enter the tricarboxylic acid (TCA) cycle.[8][9]

dot

Abiotic Degradation: Photodegradation

The degradation of 3,5-DBHBA can also be initiated by photolytic processes, particularly in sunlit surface waters. While specific studies on the direct photodegradation of 3,5-DBHBA are limited, the general principles of photolysis of halogenated aromatic compounds suggest that the primary reaction would be dehalogenation.

In a study on the photocatalytic degradation of 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), this compound was identified as one of the degradation by-products, indicating its formation from a more complex brominated compound and its relative stability under those specific photocatalytic conditions.[1]

Further research is required to fully elucidate the photodegradation products and pathways of 3,5-DBHBA under various conditions (e.g., direct UV photolysis, photocatalysis with TiO₂).

Quantitative Data

The following table summarizes the available quantitative data on the degradation of this compound.

| Degradation Type | Microorganism/Condition | Initial Concentration | Time for Complete Degradation | Key Findings | Reference |

| Aerobic Biodegradation | Delftia sp. EOB-17 | 0.2 mM | 28 hours | Complete degradation with stoichiometric release of bromide ions. Optimal conditions: 30 °C, pH 8. | [7] |

| Anaerobic Biodegradation | Enrichment cultures (methanogenic, sulfidogenic, Fe(III)-reducing) | 100 µM | 20 - 35 days | Depletion of 3,5-dibromo-4-hydroxybenzoate observed under all three anaerobic conditions. | [5] |

Experimental Protocols

Anaerobic Cultivation of Desulfitobacterium spp. for Dehalogenation Studies

This protocol is adapted from the cultivation of Desulfitobacterium chlororespirans and can be used as a basis for studying the anaerobic degradation of 3,5-DBHBA.

Medium Preparation (per liter):

-

Strict anaerobic techniques should be employed throughout.

-

Basal medium:

-

NaCl: 1.0 g

-

MgCl₂·6H₂O: 0.5 g

-

KH₂PO₄: 0.2 g

-

NH₄Cl: 0.3 g

-

KCl: 0.3 g

-

CaCl₂·2H₂O: 0.015 g

-

Resazurin (0.1% solution): 1.0 ml

-

Trace element solution: 1.0 ml

-

Selenite-tungstate solution: 1.0 ml

-

-

After autoclaving and cooling under an N₂/CO₂ (80:20) atmosphere, the following sterile, anaerobic solutions are added:

-

NaHCO₃ (8% w/v): 30 ml

-

Vitamin solution: 10 ml

-

Electron donor (e.g., sodium lactate, 2 M): 10 ml

-

This compound (from a sterile, anaerobic stock solution): to the desired final concentration (e.g., 100 µM).

-

Reducing agent (e.g., Na₂S·9H₂O, 2.5% w/v): 1.5 ml

-

Cultivation:

-

Inoculate the medium with the desired Desulfitobacterium strain or environmental sample.

-

Incubate at the optimal temperature for the strain (e.g., 30-37 °C) in the dark.

-

Monitor degradation of 3,5-DBHBA and the formation of products over time using analytical techniques such as HPLC.

Aerobic Degradation Assay with Delftia sp. EOB-17

This protocol is based on the study of Delftia sp. EOB-17.[7]

Medium and Cultivation:

-

Prepare a mineral salts medium (MSM) appropriate for the growth of Delftia species.

-

Pre-culture Delftia sp. EOB-17 in a suitable growth medium (e.g., nutrient broth).

-

Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density.

-

Inoculate flasks containing MSM, a co-substrate (e.g., sodium succinate), and 3,5-DBHBA at the desired concentration (e.g., 0.2 mM).

-

Incubate flasks at 30 °C with shaking (e.g., 150 rpm) to ensure aerobic conditions.

-

Collect samples at regular intervals for analysis of 3,5-DBHBA concentration and degradation products by HPLC-MS.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Analysis of 3,5-DBHBA and its degradation products is typically performed using reverse-phase HPLC.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% phosphoric acid or formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where 3,5-DBHBA and its expected products absorb (e.g., around 254 nm). Mass spectrometry (MS) can be coupled with HPLC for definitive identification of intermediates.

Conclusion

The environmental degradation of this compound is primarily driven by microbial activity, with both anaerobic and aerobic pathways converging on the formation of 4-hydroxybenzoate through reductive dehalogenation. While the subsequent fate of 4-hydroxybenzoate is well-established, further research is needed to fully characterize the aerobic degradation of the parent compound by a wider range of microorganisms and to elucidate the specific products and pathways of its photodegradation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working to understand and mitigate the environmental impact of this and other halogenated aromatic compounds.

References

- 1. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Anaerobic degradation of 3-hydroxybenzoate by a newly isolated nitrate-reducing bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anaerobic Metabolism of 3-Hydroxybenzoate by the Denitrifying Bacterium Thauera aromatica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoate by an aerobic strain of Delftia sp. EOB-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pathways of 4-hydroxybenzoate degradation among species of Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 3,5-Dibromo-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-hydroxybenzoic acid, a halogenated derivative of p-hydroxybenzoic acid, is a molecule of interest due to its presence in marine organisms and as a metabolic intermediate of certain industrial compounds.[1] While extensive research on its biological activities is still emerging, existing studies and data from structurally related compounds suggest a range of potentially significant effects, including antimicrobial, antioxidant, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Antimicrobial Activity

This compound has been reported to be effective against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The introduction of halogen atoms, like bromine, to phenolic compounds can significantly enhance their antimicrobial properties.

Quantitative Antimicrobial Data

| Compound | Target Organism | MIC (mg/mL) |

| 2,4-Dihydroxybenzoic Acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2 |

| 3,4-Dihydroxybenzoic Acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2 |

| 3,5-Dihydroxybenzoic Acid | E. coli, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2 |

| 3,5-Dihydroxybenzoic Acid | P. aeruginosa | 3 |

Data inferred from studies on structurally similar compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Inoculum:

-

Aseptically pick several colonies of the test microorganism from an agar (B569324) plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the diluted test compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[2]

-

References

Toxicological Profile of 3,5-Dibromo-4-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3,5-Dibromo-4-hydroxybenzoic acid is a halogenated aromatic compound. Its key chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3337-62-0 | [1] |

| Molecular Formula | C₇H₄Br₂O₃ | |

| Molecular Weight | 295.91 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 268.0 °C | |

| Boiling Point | 342.0 °C | |

| Synonyms | DBHA, Bromoxynylbenzoic acid | [2] |

Toxicological Data

Direct and comprehensive toxicological data for this compound are limited. Much of the current understanding is based on its classification as a skin, eye, and respiratory irritant from Safety Data Sheets and its relationship as a metabolite of the herbicide Bromoxynil. It is generally considered to be less toxic than its parent compound.

Acute Toxicity

No specific LD50 values for this compound have been identified in the reviewed literature. For context, the acute toxicity of the parent compound, Bromoxynil, is presented below.

| Compound | Test | Species | Route | Value | Reference |

| Bromoxynil | LD50 | Rat | Oral | 779 mg/kg (for Buctril formulation) |

Irritation and Sensitization

This compound is classified as a skin and eye irritant.

| Endpoint | Classification | Reference |

| Skin Irritation | Category 2 (Causes skin irritation) | [3] |

| Eye Irritation | Category 2 (Causes serious eye irritation) | [3] |

| Respiratory Irritation | May cause respiratory irritation | [3] |

| Skin Sensitization | No data available | [3] |

Genotoxicity

No specific genotoxicity studies for this compound were found.

Carcinogenicity

There are no available data on the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of this compound are available.

Metabolism and Toxicokinetics

This compound is a major metabolite of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)[4]. The formation of DBHA from Bromoxynil involves the hydrolysis of the nitrile group to a carboxylic acid. This metabolic conversion is a key step in the detoxification pathway of Bromoxynil in various organisms.

Potential Mechanisms of Action and Signaling Pathways

While direct evidence for the interaction of this compound with specific signaling pathways is lacking, studies on structurally similar brominated phenolic compounds suggest potential mechanisms of action. One such pathway is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.

Certain bromophenols have been shown to activate the Nrf2 signaling pathway[5][6]. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes, including those for antioxidant enzymes. Given its structure, it is plausible that DBHA could interact with this pathway.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the literature. Therefore, this section outlines standardized methodologies based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are internationally accepted for regulatory safety testing.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance.

Methodology:

-

Sighting Study: A preliminary study is conducted in a stepwise manner to identify the appropriate starting dose for the main study. Doses of 5, 50, 300, and 2000 mg/kg are typically used[7].

-

Main Study: A group of at least 5 healthy young adult female rats are used for each dose level. The animals are fasted prior to dosing[7].

-

Administration: The test substance is administered in a single dose by gavage[7].

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days[8].

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period[9].

-

Data Analysis: The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS)[10].

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test determines the skin irritation potential of a substance.

Methodology:

-

Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are used[11].

-

Application: The test substance is applied topically to the surface of the RhE tissue[11]. Both negative and positive controls are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes) followed by a post-incubation period (e.g., 42 hours)[11].

-

Viability Assessment: Tissue viability is determined using a quantitative method, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[11].

-

Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control[11].

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are typically used[12].

-

Administration: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control[13].

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular lesions (cornea, iris, and conjunctivae) are scored[13].

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress[12].

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed[13].

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance.

Methodology:

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

-

Exposure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Incubation: The bacteria are plated on a minimal medium and incubated.

-

Scoring: The number of revertant colonies (those that have regained the ability to synthesize the required amino acid) is counted.

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Conclusion

The toxicological profile of this compound is not yet fully characterized. Current information primarily identifies it as a skin, eye, and potential respiratory irritant. As a major metabolite of the herbicide Bromoxynil, it is generally considered to be less toxic than the parent compound. Further research, following standardized protocols such as those outlined by the OECD, is necessary to establish a comprehensive safety profile, including quantitative measures of acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Investigations into its potential interactions with cellular signaling pathways, such as the Nrf2 pathway, could provide valuable insights into its mechanism of action and potential for both toxic and beneficial effects. This guide serves as a foundational resource for researchers and professionals in drug development and chemical safety assessment to direct future studies on this compound.

References

- 1. This compound | 3337-62-0 [chemicalbook.com]

- 2. This compound | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Bromoxynil (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]

- 5. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes [mdpi.com]

- 7. oecd.org [oecd.org]

- 8. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. x-cellr8.com [x-cellr8.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

Methodological & Application

Synthesis of 3,5-Dibromo-4-hydroxybenzoic Acid from p-Hydroxybenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-dibromo-4-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, p-hydroxybenzoic acid. The protocol details an electrophilic aromatic substitution reaction (bromination) in a glacial acetic acid solvent system. Included are detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow. This guide is intended to facilitate the safe and efficient laboratory-scale production of this compound for research and development purposes.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of two bromine atoms on the aromatic ring provides sites for further functionalization through cross-coupling reactions, while the carboxylic acid and hydroxyl groups offer opportunities for esterification, amidation, and etherification. This versatile scaffold is of significant interest to researchers in drug discovery. The synthesis from p-hydroxybenzoic acid is a straightforward electrophilic aromatic bromination. The electron-donating hydroxyl group strongly activates the aromatic ring, directing the bromine atoms to the ortho positions (C3 and C5), as the para position is occupied by the carboxylic acid group.

Chemical Reaction

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| p-Hydroxybenzoic Acid | 4-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ | 138.12 | 214-217 | White crystalline solid |

| This compound | This compound | 3337-62-0 | C₇H₄Br₂O₃ | 295.91 | 271-274 | White to off-white crystalline powder.[1] |

Table 2: Summary of Reaction Parameters and Expected Results

| Parameter | Value |

| Molar Ratio (p-Hydroxybenzoic Acid : Bromine) | 1 : 2.2 |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 110-120 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-80% |

| Purification Method | Recrystallization from aqueous ethanol |

Experimental Protocols

Materials and Equipment

-

p-Hydroxybenzoic acid (99%)

-

Bromine (99.8%)

-

Glacial acetic acid (ACS grade)

-

Sodium bisulfite

-

Ethanol

-

Deionized water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of p-hydroxybenzoic acid in 100 mL of glacial acetic acid. Gentle heating may be required to achieve complete dissolution.

-

Addition of Bromine: In a dropping funnel, prepare a solution of 35.2 g (0.22 mol) of bromine in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

-

Reaction: Heat the solution of p-hydroxybenzoic acid to reflux (approximately 118 °C). Once refluxing, add the bromine solution dropwise over a period of 1-2 hours. The reaction mixture will turn from a clear, colorless solution to a reddish-brown color.

-

Reaction Monitoring: After the addition of bromine is complete, continue to reflux the mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a few drops of acetic acid).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Slowly pour the reaction mixture into 500 mL of cold water with vigorous stirring.

-

Quenching Excess Bromine: To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color disappears and the solution becomes colorless or a pale yellow.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any remaining acetic acid and inorganic salts.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot 80% aqueous ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

Characterization Data

1. Melting Point: The melting point of the purified this compound should be determined and compared to the literature value (271-274 °C).[1]

2. Spectroscopy:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, -COOH), 10.5 (s, 1H, -OH), 8.0 (s, 2H, Ar-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 166.5 (C=O), 152.0 (C-OH), 138.0 (Ar-CH), 130.0 (C-COOH), 110.0 (C-Br).

-

IR (KBr, cm⁻¹): 3450-3300 (O-H stretch, broad), 3000-2500 (O-H stretch of carboxylic acid), 1680 (C=O stretch), 1580, 1470 (C=C stretch, aromatic), 1250 (C-O stretch), 750 (C-Br stretch).

Mandatory Visualization

References

Application Notes and Protocols: Laboratory Preparation of 3,5-Dibromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-hydroxybenzoic acid is a halogenated aromatic compound that serves as a crucial intermediate and building block in organic synthesis.[1] Its structure is foundational in the development of various bioactive molecules and therapeutic agents, including uricosuric agents used in the treatment of gout.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the electrophilic bromination of 4-hydroxybenzoic acid. It includes comprehensive procedural steps, safety precautions, and methods for characterization, intended for use by professionals in chemical research and drug development.

Physicochemical Properties

This compound is a white, crystalline powder at room temperature.[1] Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₇H₄Br₂O₃ | [3] |

| Molecular Weight | 295.91 g/mol | [3] |

| Melting Point | 271 - 274 °C | [2][4] |

| Appearance | White fluffy fine crystalline powder | [1] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [2] |

| CAS Number | 3337-62-0 | [3] |

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through the direct bromination of 4-hydroxybenzoic acid. In this electrophilic aromatic substitution reaction, the hydroxyl (-OH) group is a strongly activating ortho-para director, while the carboxylic acid (-COOH) group is a deactivating meta-director.[5] The potent activating effect of the hydroxyl group directs the bromine atoms to the two available positions ortho to it, yielding the desired 3,5-disubstituted product.[5]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the materials, reagent quantities, and step-by-step procedure for the synthesis.

Materials and Reagents

-

4-Hydroxybenzoic acid (p-hydroxybenzoic acid)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Reagent Quantities

| Reagent | Molecular Weight ( g/mol ) | Mass / Volume | Moles (mol) | Molar Equivalent |

| 4-Hydroxybenzoic acid | 138.12 | 6.91 g | 0.05 | 1.0 |

| Glacial Acetic Acid | 60.05 | 100 mL | - | - |

| Bromine | 159.81 | 5.4 mL (16.8 g) | 0.105 | 2.1 |

Detailed Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.91 g (0.05 mol) of 4-hydroxybenzoic acid in 100 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.

-

Addition of Bromine: Cool the flask in an ice bath to approximately 0-5 °C. In a dropping funnel, place 5.4 mL (0.105 mol) of bromine. Add the bromine dropwise to the stirred solution over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture slowly into 400 mL of cold deionized water with vigorous stirring. A precipitate will form.

-

Quenching: To remove any unreacted bromine (indicated by a persistent orange/brown color), add a saturated aqueous solution of sodium bisulfite dropwise until the color disappears and the solution becomes colorless or the precipitate turns white/off-white.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water to remove acetic acid and inorganic salts.

-

Drying: Dry the collected solid product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a white to off-white crystalline powder.[1]

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Compare the experimental melting point to the literature value (271-274 °C).[2][4] A sharp melting range close to the literature value indicates high purity.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (O-H, C=O, C-Br, aromatic C-H).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and substitution pattern on the aromatic ring.

-